![molecular formula C14H21NO B11886384 2-[(3-Methoxyphenyl)methyl]azepane CAS No. 68841-07-6](/img/structure/B11886384.png)
2-[(3-Methoxyphenyl)methyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxybenzyl)azepane is a seven-membered heterocyclic compound that contains a nitrogen atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzyl)azepane typically involves the cyclization of appropriate precursors. One common method is the Pd/LA-catalyzed decarboxylation which enables the formation of N-aryl azepanes under mild conditions. This reaction proceeds with a broad scope and produces carbon dioxide as a byproduct.
Industrial Production Methods
Industrial production methods for 2-(3-Methoxybenzyl)azepane are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxybenzyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azepane ring into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxybenzyl)azepane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 2-(3-Methoxybenzyl)azepane exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(3-Methoxybenzyl)azepane can be compared with other seven-membered heterocyclic compounds such as:
Azepine: Contains a nitrogen atom in a seven-membered ring but lacks the benzyl group.
Oxepane: Similar structure but with an oxygen atom instead of nitrogen.
Silepane: Contains a silicon atom in the ring.
Phosphepane: Contains a phosphorus atom in the ring.
Thiepane: Contains a sulfur atom in the ring.
The uniqueness of 2-(3-Methoxybenzyl)azepane lies in its specific substitution pattern and the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
68841-07-6 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
2-[(3-methoxyphenyl)methyl]azepane |
InChI |
InChI=1S/C14H21NO/c1-16-14-8-5-6-12(11-14)10-13-7-3-2-4-9-15-13/h5-6,8,11,13,15H,2-4,7,9-10H2,1H3 |
InChI-Schlüssel |
OJEGIPFGVWEOGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CC2CCCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


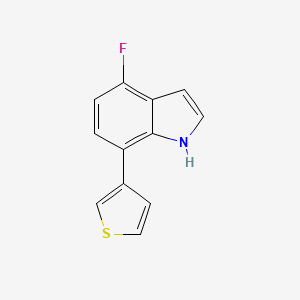

![6-Methyl-1-phenyl-5,8-dioxa-1-azaspiro[3.4]octan-2-one](/img/structure/B11886317.png)
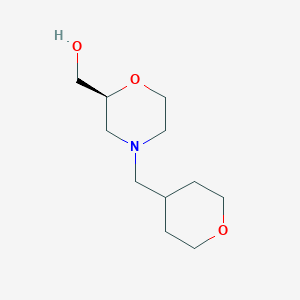
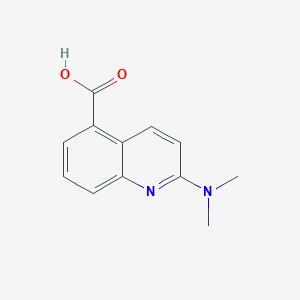
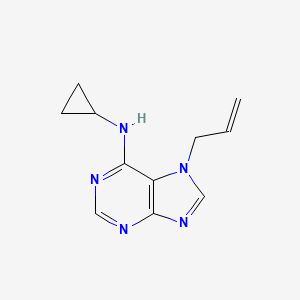
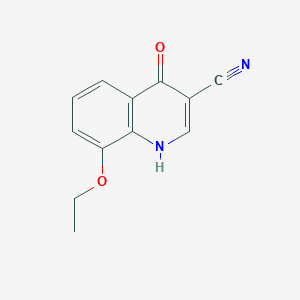
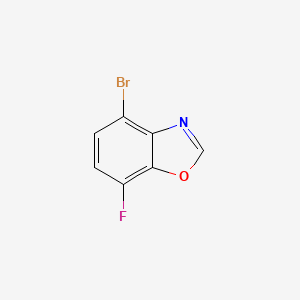

![4-(Azetidin-3-yl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11886371.png)
![2-Chloro-7-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B11886401.png)
![8-methoxy-3,3a-dihydrocyclopenta[c]chromen-4(2H)-one](/img/structure/B11886403.png)

![[2,2'-Bipyridin]-3-yl acetate](/img/structure/B11886411.png)
